Regioselective Synthetic Handle: 5-Chloro vs. Non-Halogenated Imidazole Scaffolds
1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one possesses a chlorine atom at the 5-position of the imidazole ring, a feature absent in the commonly available analog 1-(1-methyl-1H-imidazol-2-yl)ethanone (CAS 85692-37-1) . This chloro substituent is a versatile leaving group for nucleophilic aromatic substitution (SNAr) and a key handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the synthesis of diverse 5-substituted imidazole libraries that are inaccessible from the non-halogenated parent compound [1]. The presence of this functional group directly impacts the synthetic utility and potential for generating novel analogs in structure-activity relationship (SAR) studies.
| Evidence Dimension | Synthetic Versatility |
|---|---|
| Target Compound Data | Reactive C-5 chlorine for SNAr and cross-coupling |
| Comparator Or Baseline | 1-(1-methyl-1H-imidazol-2-yl)ethanone (no halogen) |
| Quantified Difference | Presence vs. Absence of a reactive halogen handle |
| Conditions | Standard organic synthesis conditions (e.g., Pd-catalyzed coupling) |
Why This Matters
Enables access to a broader and more diverse chemical space in lead generation and optimization, a critical factor in medicinal chemistry programs where scaffold diversification is key.
- [1] Griffiths, G. (1994). Process for producing 2-substituted 5-chlorimidazoles. Patent US5354860A. View Source
